Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955540-88-1
VCID: VC6193192
InChI: InChI=1S/C9H17NO2.ClH/c1-6-4-5-8(7(2)10-6)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H
SMILES: CC1CCC(C(N1)C)C(=O)OC.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7

Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride

CAS No.: 1955540-88-1

Cat. No.: VC6193192

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride - 1955540-88-1

Specification

CAS No. 1955540-88-1
Molecular Formula C9H18ClNO2
Molecular Weight 207.7
IUPAC Name methyl 2,6-dimethylpiperidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-6-4-5-8(7(2)10-6)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H
Standard InChI Key ZSMOCGYSZKELKI-UHFFFAOYSA-N
SMILES CC1CCC(C(N1)C)C(=O)OC.Cl

Introduction

Chemical and Structural Properties

Molecular Characterization

Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride is a white crystalline solid with the systematic IUPAC name methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride. Its molecular structure consists of a piperidine ring substituted with methyl groups at the 2- and 6-positions and a methyl ester group at the 3-position, with a hydrochloride counterion . The compound’s SMILES notation (CC1CCC(C(N1)C)C(=O)OC.Cl) and InChIKey (ZSMOCGYSZKELKI-UHFFFAOYSA-N) provide precise descriptors of its stereochemistry and functional groups .

PropertyValueSource
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.7 g/mol
CAS Number1955540-88-1
SMILESCC1CCC(C(N1)C)C(=O)OC.Cl
SolubilityNot fully characterized

Spectroscopic and Physicochemical Data

While experimental data on solubility and melting point remain limited, the compound’s hydrochloride nature suggests moderate water solubility, typical of ionic salts. Spectroscopic techniques such as NMR and IR would reveal signals corresponding to the piperidine ring (δ ~1.5–3.0 ppm for CH₂ and CH₃ groups), ester carbonyl (ν ~1700 cm⁻¹), and ammonium chloride (broad ν ~2500–3000 cm⁻¹). The hydrochloride salt enhances stability and crystallinity, facilitating purification and handling in industrial settings .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Esterification: 2,6-Dimethylpiperidine-3-carboxylic acid reacts with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization or chromatography .

Reaction conditions (temperature: 0–25°C, solvent: dichloromethane) are optimized to minimize side reactions such as ester hydrolysis or N-methylation.

Industrial Manufacturing

Large-scale production employs automated systems for precise control of temperature (±1°C), pressure, and stoichiometry. Continuous-flow reactors enhance yield (≥85%) and reduce waste. Post-synthesis purification involves high-performance liquid chromatography (HPLC) or fractional crystallization, with stringent quality control to ensure ≥95% purity .

ParameterIndustrial Specification
Yield85–92%
Purity≥95%
Throughput50–100 kg/batch

Applications in Pharmaceutical and Chemical Research

Intermediate in Organic Synthesis

The compound’s piperidine core and ester functionality make it a versatile building block for:

  • Drug Discovery: Piperidine derivatives are prevalent in analgesics, antipsychotics, and antiviral agents. For example, the ester group can be hydrolyzed to a carboxylic acid for further coupling reactions .

  • Ligand Design: The nitrogen atom coordinates to metal centers, enabling applications in catalysis or metallodrug synthesis.

Hazard CategoryGHS Code & Statement
Skin IrritationH315 (Causes skin irritation)
Eye DamageH319 (Causes serious eye irritation)
Respiratory IrritationH335 (May cause respiratory irritation)

Exposure Mitigation

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

  • Ventilation: Use fume hoods to maintain airborne concentrations below exposure limits .

  • First Aid:

    • Skin Contact: Wash with soap and water for 15 minutes .

    • Eye Exposure: Rinse with water for 15 minutes and seek medical attention .

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